molecular formula C6H10O6S B2424426 4-Hydroxybenzene-1-sulfonic acid dihydrate CAS No. 2060026-75-5

4-Hydroxybenzene-1-sulfonic acid dihydrate

Cat. No.: B2424426
CAS No.: 2060026-75-5
M. Wt: 210.2
InChI Key: FVULJAPNZJRJMC-UHFFFAOYSA-N
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Description

4-Hydroxybenzene-1-sulfonic acid dihydrate, also known as phenol-4-sulfonic acid dihydrate, is an organic compound with the molecular formula C6H6O4S·2H2O. It is a white crystalline solid that is soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybenzene-1-sulfonic acid dihydrate can be synthesized through the sulfonation of phenol. The reaction involves treating phenol with sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the dihydrate form of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzene-1-sulfonic acid dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Sulfonates.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Hydroxybenzene-1-sulfonic acid dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxybenzene-1-sulfonic acid dihydrate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, influencing various biochemical pathways. The sulfonic acid group plays a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

4-Hydroxybenzene-1-sulfonic acid dihydrate can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its solubility in water and its specific reactivity in various chemical reactions.

Properties

IUPAC Name

4-hydroxybenzenesulfonic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVULJAPNZJRJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060026-75-5
Record name 4-hydroxybenzene-1-sulfonic acid dihydrate
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